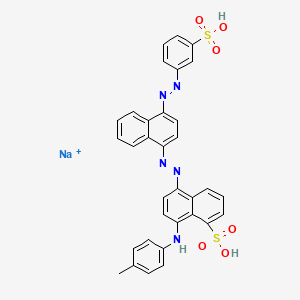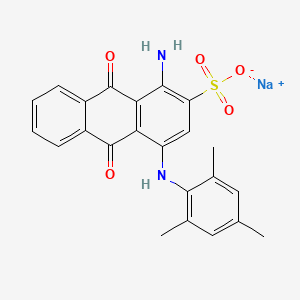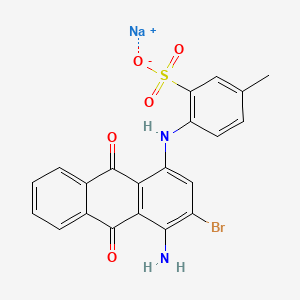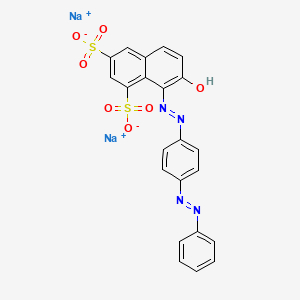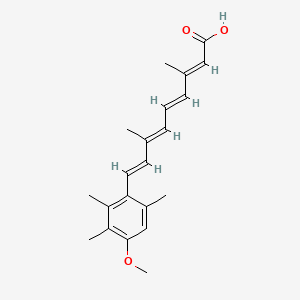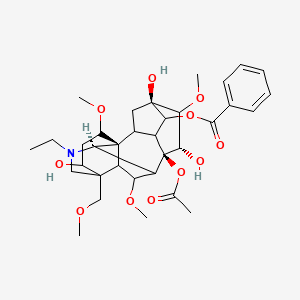
アノンナシン
概要
説明
科学的研究の応用
Chemistry:
- Annonacin is used as a model compound for studying the synthesis and reactivity of acetogenins.
- It serves as a reference compound for developing analytical methods for detecting and quantifying acetogenins in natural products .
Biology:
- Annonacin has been shown to exhibit cytotoxic effects on various cancer cell lines, making it a potential candidate for anticancer research .
- It is also studied for its neurotoxic effects, particularly in relation to Parkinsonism and other neurodegenerative diseases .
Medicine:
- Annonacin-containing extracts are used in traditional medicine for their sedative and therapeutic properties .
- Research is ongoing to explore the potential of annonacin as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells .
Industry:
作用機序
Safety and Hazards
将来の方向性
Annonacin has shown promising results in combating cancer in comparison to chemo and radiotherapies which are toxic besides having serious side effects . Further detailed studies on anti-cancer explorations of Annona species could be proved fruitful in paving new and innovative methodologies for novel anti-cancer drug discovery and development .
生化学分析
Biochemical Properties
Annonacin is a potent inhibitor of mitochondrial complex I (NADH-dehydrogenase) . As NADH-dehydrogenase is responsible for the conversion of NADH to NAD+ as well as the establishment of a proton gradient in the mitochondria, annonacin disables the ability of a cell to generate ATP through oxidative phosphorylation . This interaction with enzymes and proteins leads to cell apoptosis or necrosis .
Cellular Effects
Annonacin has been shown to have a disabling and potentially lethal neurotoxic effect . It promotes cytotoxicity via mitochondrial complex-I inhibition with consequent proliferative inhibition in a variety of cancer cells . It also causes an increase in the number of neurons with phosphorylated tau in the somatodendritic compartment in several brain areas .
Molecular Mechanism
Annonacin exerts its effects at the molecular level primarily through its inhibition of mitochondrial complex I . This inhibition disrupts the conversion of NADH to NAD+ and the establishment of a proton gradient in the mitochondria, leading to a decrease in ATP production . This energy depletion can lead to cell apoptosis or necrosis .
Temporal Effects in Laboratory Settings
Annonacin’s effects change over time in laboratory settings. It has been found that annonacin exposure caused an increase in the number of neurons with phosphorylated tau in the somatodendritic compartment in several brain areas . The leaf extract exhibited an inhibitory effect on the proliferation of both cancer cell lines used in a dose- and time-dependent manner, with no toxic effects on normal mononuclear cells isolated from human bone marrow .
Dosage Effects in Animal Models
Studies in rodents indicate that consumption of annonacin (3.8 and 7.6 mg per kg per day for 28 days) caused brain lesions consistent with Parkinson’s disease . The antitumor activity of annonacin and its dosage effects in animal models have also been reported .
Metabolic Pathways
Annonacin is involved in the metabolic pathway related to the mitochondrial respiratory chain, specifically the conversion of NADH to NAD+ . It inhibits the mitochondrial complex I, disrupting this metabolic pathway and leading to a decrease in ATP production .
Transport and Distribution
Annonacin-induced ATP depletion causes the retrograde transport of mitochondria to the cell soma and induces changes in the intracellular distribution of tau . This suggests that annonacin can influence the transport and distribution of molecules within cells.
Subcellular Localization
Annonacin is a lipophilic inhibitor of complex I of the mitochondrial respiratory chain . This suggests that annonacin is localized in the mitochondria of cells, where it exerts its effects by inhibiting the function of complex I .
準備方法
合成経路と反応条件: アノナシンの合成には、主要な中間体の形成、特定の試薬や触媒の使用など、複数のステップが含まれます。合成経路は通常、ラクトン中間体の調製から始まり、その後、ヒドロキシル基の導入と最終的なアセトゲニン構造の形成が行われます。反応条件には、通常、有機溶媒の使用、温度制御、目的の生成物を得るための特定の触媒の使用が含まれます。
工業生産方法: アノナシンの工業生産は、主に合成法ではなく天然資源からの抽出に重点を置いています。 抽出プロセスには、エタノールまたは酢酸エチルなどの溶媒を使用して、アノンムリカタ(グァバ)および関連する他の種の葉、種子、または果肉からアノナシンを分離することが含まれます . 抽出物はその後、クロマトグラフィーなどの技術を使用して精製され、高純度のアノナシンが得られます。
化学反応の分析
反応の種類: アノナシンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を改変し、生物活性を高めるために不可欠です。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して、アノナシン分子に追加の酸素含有官能基を導入することができます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、アノナシン構造内のカルボニル基などの特定の官能基を還元するために使用されます。
置換: 置換反応には、通常、ハロゲン化剤または求核剤を使用して、分子内の特定の原子または基を置換することが含まれます。
形成される主な生成物: これらの反応から形成される主な生成物には、生物活性が高められているか、または改変されている、改変されたアセトゲニンが含まれます。これらの誘導体は、その潜在的な治療用途について研究されています。
4. 科学研究の応用
化学:
- アノナシンは、アセトゲニンの合成と反応性を研究するためのモデル化合物として使用されます。
- 天然物中のアセトゲニンを検出および定量するための分析方法の開発のための参照化合物として役立ちます .
生物学:
- アノナシンは、さまざまな癌細胞株に対して細胞毒性を示すことが示されており、抗癌研究の潜在的な候補となっています .
- パーキンソン病や他の神経変性疾患に関連して、特にその神経毒性効果について研究されています .
医学:
産業:
類似化合物との比較
アノナシンは、構造と生物活性が類似したアセトゲニンとして知られる、より大きな化合物のグループの一部です。類似の化合物には以下が含まれます。
アノムリシンA、B、およびC: これらの化合物もアノンムリカタに見られるアセトゲニンであり、同様の細胞毒性と抗癌特性を示します.
ムリカトシンCとムリカタシン: これらのアセトゲニンは、その潜在的な抗ウイルスおよび抗癌活性について研究されてきました.
シス-アノナシンとアノナシン-10-オン: これらのアノナシンの誘導体は、抗炎症作用と抗菌作用など、独自の生物活性を示すことが示されています.
アノナシンは、その強力な神経毒性効果と、他のアセトゲニンではあまり見られない神経変性疾患における潜在的な役割によって際立っています .
特性
IUPAC Name |
(2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNODZYPOIPVPRF-CGWDHHCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20892989 | |
| Record name | Annonacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111035-65-5 | |
| Record name | (+)-Annonacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111035-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Annonacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Annonacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANNONACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40372ET6TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of annonacin?
A1: Annonacin is a potent inhibitor of mitochondrial complex I, a crucial enzyme in the electron transport chain responsible for cellular energy production. [, ] This inhibition disrupts ATP production, leading to a cascade of downstream effects. [, ]
Q2: What are the downstream consequences of annonacin-induced mitochondrial complex I inhibition?
A2: Inhibition of mitochondrial complex I by annonacin leads to decreased ATP levels, [, ] retrograde transport of mitochondria, [] and ultimately, cell death. [] Studies have also shown that annonacin induces tau pathology, characterized by the redistribution of tau protein from axons to the cell body, potentially contributing to neurodegenerative processes. []
Q3: How does annonacin affect cancer cells?
A3: In addition to its effects on mitochondrial complex I, annonacin exhibits anti-cancer properties through several mechanisms. Studies show it can inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, [, ] suppress mTOR activation, [] induce cell cycle arrest at the G1 phase, [, ] and promote apoptosis in cancer cells. [, , ]
Q4: Does annonacin exhibit synergistic effects with other anti-cancer drugs?
A4: Yes, research indicates that annonacin can synergize with sorafenib, a drug used to treat hepatocellular carcinoma, to enhance anti-tumor activity in vitro and in vivo. [] This synergistic effect is attributed to the combined ability to reduce intracellular ATP levels and induce apoptosis. []
Q5: What is the molecular formula and weight of annonacin?
A5: Annonacin has the molecular formula C35H64O7 and a molecular weight of 596.89 g/mol. [, ]
Q6: What spectroscopic techniques are used to characterize annonacin?
A6: Researchers commonly employ a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to elucidate the structure of annonacin and its derivatives. [, , , , , , ]
Q7: Are there any known material compatibility issues with annonacin?
A7: While specific material compatibility information is limited in the provided research, annonacin's lipophilic nature suggests potential interactions with certain materials. Further studies are needed to assess material compatibility comprehensively.
Q8: Does annonacin possess any catalytic properties?
A8: The provided research does not indicate any intrinsic catalytic properties of annonacin. Its primary mode of action revolves around binding and inhibiting mitochondrial complex I rather than catalyzing chemical reactions.
Q9: How has computational chemistry been used to study annonacin?
A10: Computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interactions between annonacin and potential target proteins. For instance, these methods were used to assess its binding affinity to the nucleotide binding domain of the multi-drug resistance protein ABCB1 [] and the catalytic domain of DNA methyltransferase 1 (DNMT1). []
Q10: How do structural modifications impact the activity of annonacin and its analogs?
A11: Structural modifications, such as changes in the THF ring configuration, the length of the alkyl chain, and the number and position of hydroxyl groups, have been shown to affect the biological activity of annonacin and its analogs. [, , , ] For example, the presence of a cis configuration in the THF ring, as seen in cis-annonacin, can significantly enhance cytotoxicity compared to the trans isomer. [] Acetylation or methoxymethylation of hydroxyl groups in some acetogenins can also alter their activity, potentially reducing toxicity and enhancing antifeedant effects. []
Q11: What are some strategies to improve the solubility and bioavailability of annonacin?
A12: Research suggests that encapsulating annonacin in supramolecular polymer micelles (SMPMs) can enhance its solubility in aqueous media and significantly improve its bioavailability in a simulated human digestive system. [] This encapsulation also demonstrated increased cytotoxic activity compared to free annonacin in water. []
Q12: What is known about the absorption, distribution, metabolism, and excretion of annonacin?
A14: While the provided research doesn’t offer detailed ADME data for annonacin, its lipophilic nature suggests potential for absorption through the gastrointestinal tract. Studies show that when administered systemically to rats, annonacin can cross the blood-brain barrier and accumulate in brain parenchyma. [] Further investigation is needed to fully understand its metabolic fate and excretion pathways.
Q13: What in vitro models have been used to study annonacin’s effects?
A16: Researchers have utilized a variety of in vitro models, including primary cultures of rat striatal neurons, [] human cancer cell lines (e.g., CaKi-2, ECC-1, HEC-1A, Hep G2, MCF-7), [, , , , ] and human non-tumor cells (e.g., HEK-293). [] These models have been instrumental in uncovering annonacin’s impact on cellular processes, cytotoxicity, and potential anti-cancer mechanisms.
Q14: What are the potential toxicological concerns associated with annonacin?
A19: Annonacin has been linked to neurotoxicity, particularly atypical parkinsonism, in humans. [, , , ] Research suggests a potential association between chronic consumption of soursop, a fruit rich in annonacin, and the development of this neurodegenerative disorder. [, ] Further studies are necessary to confirm the causal relationship and determine safe exposure levels.
Q15: Are there any specific drug delivery systems being explored for annonacin?
A20: Research highlights the potential of supramolecular polymer micelles (SMPMs) as a delivery system to enhance the solubility, bioavailability, and cytotoxic activity of annonacin. [] Further research exploring targeted drug delivery approaches could help maximize its therapeutic benefits while minimizing potential off-target effects.
Q16: Are there any known biomarkers for annonacin efficacy or toxicity?
A16: Current research lacks specific biomarkers for predicting annonacin's efficacy or monitoring its potential toxic effects. Identifying biomarkers could be crucial for guiding dosage, monitoring treatment response, and ensuring patient safety in any future clinical applications.
Q17: What analytical techniques are commonly employed for annonacin quantification?
A22: Various analytical methods, including high-performance liquid chromatography (HPLC), [] liquid chromatography coupled with mass spectrometry (LC-MS), [, , ] and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), [, ] have been successfully employed to quantify annonacin in different matrices.
Q18: What is the environmental impact of annonacin and its degradation?
A18: The provided research doesn't provide specific information regarding the environmental impact or degradation pathways of annonacin. Further investigations are needed to assess its potential ecotoxicological effects and develop strategies for sustainable management and disposal.
Q19: What is known about the dissolution and solubility of annonacin?
A24: Annonacin, being lipophilic, exhibits poor water solubility, which can limit its bioavailability and therapeutic applications. [, ] Research shows that its solubility can be enhanced using specific drug delivery systems like supramolecular polymer micelles. [] Further studies exploring its dissolution rate and solubility in various media are crucial for optimizing its formulation and delivery.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



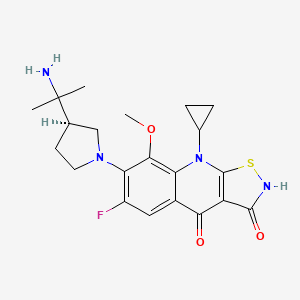

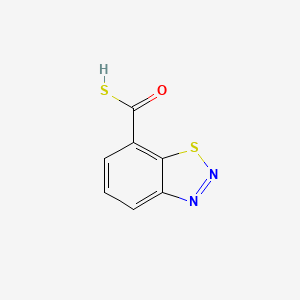
![8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B1665436.png)
